An In-depth Technical Guide to 3-Fluoro-5-isobutoxyphenylboronic Acid: A Keystone Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide to 3-Fluoro-5-isobutoxyphenylboronic Acid: A Keystone Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of boronic acids have independently revolutionized the design of novel therapeutics. The compound 3-Fluoro-5-isobutoxyphenylboronic acid (CAS No. 850589-57-0) represents a powerful convergence of these two pillars. As a substituted phenylboronic acid, it serves as a critical building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl and heteroaryl structures that form the core of many drug candidates.[1]
The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins by altering electronic characteristics and blocking sites of metabolism.[2] The isobutoxy group provides a non-polar, space-filling element that can probe hydrophobic pockets in protein active sites, potentially improving selectivity and potency. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this high-value chemical intermediate.
Physicochemical Properties
3-Fluoro-5-isobutoxyphenylboronic acid is typically supplied as a white to off-white solid, stable under recommended storage conditions. Its key properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 850589-57-0 | [2] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |
| Molecular Weight | 212.03 g/mol | [2] |
| Melting Point | 130-134 °C | [2] |
| Boiling Point | 334.9 °C at 760 mmHg | [2] |
| Density | 1.15 g/cm³ | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |
Synthesis and Purification: A Representative Protocol
While multiple proprietary methods exist for the industrial-scale synthesis of 3-Fluoro-5-isobutoxyphenylboronic acid, a common and reliable laboratory-scale approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by electrophilic trapping with a borate ester. The following protocol is a representative, field-proven methodology adapted from established principles for preparing substituted arylboronic acids.[1]
Rationale for Experimental Design
The synthesis hinges on a Grignard reaction followed by borylation. The starting material, 1-bromo-3-fluoro-5-isobutoxybenzene, is chosen for the reliable formation of the Grignard reagent. Anhydrous conditions are critical as Grignard reagents and borate esters are highly sensitive to moisture. Tetrahydrofuran (THF) is an excellent solvent for Grignard reagent formation and stabilization. The reaction is performed at low temperature (-78°C) during the addition of the borate ester to control reactivity and minimize side reactions. An acidic workup is then required to hydrolyze the boronate ester intermediate to the final boronic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Fluoro-5-isobutoxyphenylboronic acid.
Step-by-Step Synthesis Protocol
-
Preparation of Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 eq). Add anhydrous THF to cover the magnesium. Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-3-fluoro-5-isobutoxybenzene (1.0 eq) in anhydrous THF. The reaction should initiate, evidenced by heat evolution and color change. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask under argon, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent solution to the cold borate solution via cannula. Maintain the internal temperature below -70°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 3-Fluoro-5-isobutoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of 3-Fluoro-5-isobutoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[3]
Case Study: Synthesis of an SGLT Inhibitor Precursor
A key example of its use is in the synthesis of glucopyranosyl-substituted phenyl derivatives, which are potent and selective inhibitors of the Sodium-D-glucose co-transporter (SGLT). These compounds are a major class of drugs for the treatment of type 2 diabetes. In a patented synthesis, 3-Fluoro-5-isobutoxyphenylboronic acid was coupled with a complex aryl chloride to construct the central biaryl scaffold of the drug candidate.[4]
Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Protocol Design:
-
Catalyst System: The use of Pd(OAc)₂ as a precatalyst with a sterically hindered, electron-rich phosphine ligand like S-Phos is crucial. The bulky ligand promotes the reductive elimination step (the final product-forming step) and stabilizes the active Pd(0) species.[4]
-
Base: A base, such as potassium phosphate (K₃PO₄), is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ("[Ar²B(OH)₃]⁻"), which facilitates the key transmetalation step where the aryl group is transferred from boron to palladium.[5]
-
Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic phase solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.
Detailed Suzuki-Miyaura Protocol
The following is a detailed protocol based on the synthesis of an SGLT inhibitor precursor.[4]
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethoxybenzyl)-benzene | The electrophilic coupling partner. Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system. |
| Boronic Acid | 3-Fluoro-5-isobutoxyphenylboronic acid (1.2 eq) | The nucleophilic coupling partner, used in slight excess to drive the reaction to completion. |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (0.1 eq) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | S-Phos (0.2 eq) | A bulky, electron-rich Buchwald phosphine ligand that accelerates both oxidative addition and reductive elimination steps, ideal for challenging substrates like aryl chlorides. |
| Base | Potassium Phosphate (K₃PO₄) (3.0 eq) | A moderately strong base effective for boronic acid activation without causing degradation of sensitive functional groups. |
| Solvent | Toluene / Water (2:1 mixture) | Biphasic system to dissolve both organic and inorganic reagents and facilitate the reaction at the interface. |
| Temperature | 100-105 °C | Elevated temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride to the Pd(0) center. |
| Reaction Time | 2-4 hours | Monitored by TLC or LC-MS until consumption of the limiting aryl halide. |
Step-by-Step Procedure:
-
To a reaction vessel, add the aryl chloride (1.0 eq), 3-Fluoro-5-isobutoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.1 eq) and S-Phos (0.2 eq) in a small amount of degassed toluene.
-
Add the catalyst/ligand solution to the main reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 100-105 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the desired biaryl product.
Safety and Handling
As a professional in a laboratory setting, adherence to strict safety protocols is paramount. The following information is derived from the Safety Data Sheet (SDS) for 3-Fluoro-5-isobutoxyphenylboronic acid.[6]
Hazard Identification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures & PPE
-
P261: Avoid breathing dust.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[6]
First Aid
-
If Inhaled: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
In Case of Skin Contact: Immediately flush skin with plenty of water and soap. Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Give a glass of water. Contact a doctor or Poisons Information Centre.[6]
Conclusion
3-Fluoro-5-isobutoxyphenylboronic acid is a sophisticated and highly valuable building block for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the construction of biaryl cores for pharmaceutically relevant compounds, such as SGLT inhibitors. A thorough understanding of its properties, the rationale behind the synthetic protocols for its use, and strict adherence to safety guidelines are essential for leveraging its full potential in research and drug development. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this key intermediate into their synthetic strategies.
References
-
ChemBK. (2024). 3-Fluoro-5-isobutoxyphenylboronic acid. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 24(15), 2796. Retrieved from [Link]
- Google Patents. (2009). Protected organoboronic acids and uses thereof. US9328127B2.
-
Official Journal of the European Union. (2018). Council Regulation (EU) 2018/2069. Retrieved from [Link]
-
MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. Retrieved from [Link]
-
Sciforum. (2017). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3044. Retrieved from [Link]
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Novel Diaryl Ether and Thioether Derivatives of Polyfluorochalcones. Retrieved from [Link]
- Google Patents. (2009). Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. US7579449B2.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]


